Fenthion oxon

Descripción general

Descripción

Fenthion oxon is a metabolite of the organophosphorus insecticide fenthion. It is known for its potent insecticidal properties and is used in agriculture to control a wide range of pests. This compound is particularly effective due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fenthion oxon can be synthesized through the oxidation of fenthion. This process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced purification methods ensures high yield and purity of the compound. The process is optimized to minimize by-products and environmental impact.

Análisis De Reacciones Químicas

Formation and Degradation

-

Formation : Fenthion is metabolized into fenthion oxon via oxidation .

-

Degradation : this compound can undergo further transformations, including oxidation to this compound sulfoxide and this compound sulfone . These reactions can be influenced by environmental factors such as light, temperature, and the presence of alkali or enzymatic activity .

Key Chemical Reactions

This compound undergoes several important chemical reactions, primarily involving oxidation and hydrolysis :

Environmental Fate

-

Abiotic and Biotic Degradation : this compound can degrade abiotically and biotically in the environment. Biodegradation is more significant in the presence of non-sterile sediment, with the rate affected by oxygen concentration and temperature .

-

Photodegradation : In the presence of sunlight, photodegradation is a primary degradation mechanism in both the atmosphere and aquatic environments .

Analytical Characterization

This compound and its metabolites can be analyzed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .

-

Mass Spectrometry : In mass spectrometry, this compound produces specific mass fragments that can be used for identification and quantification .

-

Adduct Formation : this compound can form adducts with ions such as sodium ([M + Na]+), which can be detected during mass spectrometric analysis .

Table 1: UHPLC-MS/MS Parameters for this compound

| Compound | tR (min) | Molecular Mass (g/mol) | Precursor Ion > Product Ion (CE Voltage) |

|---|---|---|---|

| This compound | 4.58 | 262 | 263.0 > 231.0 (-17) |

| 263.0 > 216.0 (-24) | |||

| This compound Sulfoxide | 3.84 | 278 | 279.0 > 264.0 (−19) |

| 279.0 > 104.0 (−29) |

tR = retention time, CE = collision energy

Toxicity and Biological Activity

-

Acetylcholinesterase Inhibition : this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The oxon metabolites are generally more active in inhibiting AChE than the parent compound .

-

Increased Toxicity : The metabolites this compound sulfoxide and this compound sulfone are considerably more toxic than fenthion itself .

Reactivity

Fenthion, which can be metabolized to this compound, may react with strong reducing agents such as hydrides to generate highly toxic and flammable phosphine gas. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Aplicaciones Científicas De Investigación

Analytical Applications

1.1 Detection and Quantification

Fenthion oxon is commonly analyzed in biological and environmental samples due to its potent anticholinesterase activity. Advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed to simultaneously quantify fenthion and its metabolites, including this compound, in various matrices. A study demonstrated the optimization of multiple reaction monitoring (MRM) transitions for detecting this compound at low concentrations, highlighting its effectiveness in residue analysis in food and environmental samples .

1.2 Method Development

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the extraction of this compound from complex matrices. This method allows for the reliable detection of fenthion and its metabolites, facilitating risk assessment related to pesticide residues in agricultural products . The development of these methods is crucial for regulatory compliance and food safety monitoring.

Toxicological Studies

2.1 Mechanism of Toxicity

This compound exhibits significantly higher toxicity than its parent compound, fenthion. It acts as a potent inhibitor of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synaptic clefts, which can result in neurotoxic effects . Studies have shown that the acute toxicity of this compound can be 5-10 times greater than that of fenthion itself, emphasizing the importance of understanding its toxicological profile .

2.2 Case Studies

Research involving animal models has demonstrated that exposure to this compound leads to various physiological changes. For instance, a study on rats indicated that acute exposure resulted in increased serum levels of liver enzymes (AST, ALT), suggesting hepatotoxicity, alongside elevated blood urea nitrogen (BUN) levels indicative of renal impairment . These findings underscore the need for careful monitoring and regulation of this compound exposure.

Environmental Monitoring

3.1 Persistence and Bioaccumulation

This compound has been detected in various environmental matrices, raising concerns about its persistence and potential bioaccumulation. It is often found alongside other metabolites such as fenthion sulfoxide and sulfone in soil and water samples . Understanding the environmental fate of this compound is essential for assessing ecological risks associated with agricultural practices.

3.2 Regulatory Implications

The Codex Alimentarius Commission has established maximum residue limits (MRLs) for fenthion based on its total residues, including those from its oxon forms . This regulatory framework is vital for ensuring food safety and protecting consumer health.

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analytical Methods | LC-MS/MS and QuEChERS methods for detection in food/environmental samples | High sensitivity and specificity achieved |

| Toxicological Studies | Examination of acute toxicity effects on liver and kidney functions | Significant hepatotoxicity and nephrotoxicity observed |

| Environmental Monitoring | Detection in soil/water; implications for bioaccumulation | Presence raises concerns about ecological impacts |

| Regulatory Framework | Establishment of MRLs by Codex Alimentarius Commission | Ensures safety standards for food products |

Mecanismo De Acción

Fenthion oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and death of the insect. The molecular target is the active site of acetylcholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive.

Comparación Con Compuestos Similares

Fenthion: The parent compound, less potent than fenthion oxon.

Fenthion sulfoxide: An oxidation product of fenthion, with similar but less potent insecticidal properties.

Fenthion sulfone: Another oxidation product, also less potent than this compound.

Uniqueness: this compound is unique due to its high potency as an acetylcholinesterase inhibitor. Compared to its parent compound and other metabolites, this compound exhibits stronger insecticidal activity, making it a valuable compound in pest control.

Actividad Biológica

Overview of Fenthion Oxon

Fenthion is primarily used as an insecticide in agricultural practices. Upon exposure, it undergoes metabolic conversion in biological systems to form this compound, which is considered to be more toxic than its parent compound. Understanding the biological activity of this compound is crucial for assessing its environmental impact and health risks.

Chemical Structure

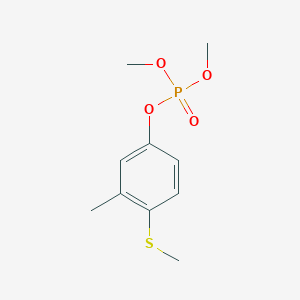

This compound is characterized by the following molecular formula:

- Molecular Formula : CHNOPS

- Molecular Mass : 262 g/mol

Metabolism and Excretion

Fenthion is rapidly absorbed and metabolized in various organisms, including mammals. Studies indicate that fenthion is extensively converted to this compound and other metabolites through oxidative processes. For instance:

- In rats, approximately 86% of the administered dose of fenthion was excreted within 7 days , primarily through urine (46%) and feces (40%) .

- The major metabolites identified in urine include fenthion phenol, its sulfoxide, and sulfone derivatives .

Toxicological Effects

This compound exhibits significant neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. Key findings include:

- In rat studies, oral administration of fenthion at doses of 5 mg/kg and 25 mg/kg resulted in varying degrees of AChE inhibition in plasma and red blood cells .

- Recovery from AChE inhibition was observed over time, with brain activity remaining depressed even after plasma levels returned to normal .

Comparative Toxicity

Comparative studies across species have shown differing sensitivities to fenthion and its metabolites:

| Species | Oral LD50 (mg/kg) |

|---|---|

| Mice | 150 (male), 190 (female) |

| Rats | 215 (male), 615 (female) |

| Rabbits | 150-175 (male) |

| Hens | 30-40 (female) |

| Guinea Pigs | >1000 (male) |

Hens displayed heightened sensitivity to fenthion compared to other species, with symptoms including tremors and salivation observed shortly after exposure .

Case Study 1: Rat Metabolism

A study involving male rats administered with a single oral dose of radiolabeled fenthion showed that within 48 hours , over 90% of the metabolites were excreted through the kidneys. The primary metabolites included phenolic compounds and their conjugates .

Case Study 2: Residue Analysis in Goats

In goats treated with fenthion, a total recovery of radiolabel indicated that about 44.1% was excreted in urine while 6.3% was found in feces. Residues were also detected in edible tissues, emphasizing the potential for bioaccumulation .

Propiedades

IUPAC Name |

dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRZGJAHNMGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041974 | |

| Record name | Fenthion oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-12-1 | |

| Record name | Fenoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fenthion Oxon exert its toxicity? What are the downstream effects of its interaction with its target?

A1: this compound, a potent metabolite of the organophosphate insecticide Fenthion, acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. Inhibition of AChE leads to an accumulation of ACh at nerve synapses, causing overstimulation of cholinergic receptors. This overstimulation manifests as a range of symptoms, including tremors, convulsions, paralysis, and respiratory failure, ultimately leading to death if untreated [].

Q2: Are there analytical methods available to detect and quantify this compound and its related metabolites in complex matrices like food products?

A2: Yes, several analytical techniques have been developed to accurately measure this compound and its metabolites in various matrices. One such method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) []. This approach offers high sensitivity and selectivity, enabling the simultaneous analysis of Fenthion and its five major metabolites: this compound, this compound Sulfoxide, this compound Sulfone, Fenthion Sulfoxide, and Fenthion Sulfone []. The method has been successfully applied to quantify these compounds in various food crops, including brown rice, chili peppers, oranges, potatoes, and soybeans [].

Q3: Can you elaborate on the impact of pretreatment with Fenthion on the toxicity of other pesticides, such as BPMC?

A4: Research suggests that pretreatment with Fenthion can significantly potentiate the toxicity of other pesticides like 2-sec-butylphenyl N-methylcarbamate (BPMC) in mice []. This potentiation is attributed to Fenthion's ability to inhibit hepatic microsomal enzymes responsible for BPMC metabolism. Specifically, Fenthion, Fenthion Sulfoxide, and Fenthion Sulfone, but not this compound, were found to inhibit BPMC metabolism, leading to increased plasma BPMC levels and enhanced toxicity []. This finding emphasizes the importance of understanding potential interactions between pesticides to assess their overall risk accurately.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.